molecular formula C10H11FO2 B1390707 3-(2-Fluoro-4-methylphenyl)propionic acid CAS No. 852181-17-0

3-(2-Fluoro-4-methylphenyl)propionic acid

Cat. No.: B1390707
CAS No.: 852181-17-0
M. Wt: 182.19 g/mol
InChI Key: HQOAGAGIHCHXLP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)propionic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propionic acid, where the propionic acid moiety is substituted with a 2-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid typically begins with 2-fluoro-4-methylaniline. The process involves the formation of a diazonium salt from the aniline, followed by an in situ Heck-type coupling with Pd(dba)2 and methyl acrylate to afford the α,β-unsaturated ester. This ester is then hydrogenated and hydrolyzed to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the propionic acid moiety into a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acid derivatives.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-4-methoxyphenyl)propionic acid
  • 3-(2,4-Dimethylphenyl)propionic acid

Comparison

3-(2-Fluoro-4-methylphenyl)propionic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOAGAGIHCHXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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